An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Amino-3-methylbutane
An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Amino-3-methylbutane
Introduction
(S)-(+)-2-Amino-3-methylbutane is a chiral primary amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural simplicity, combined with its defined stereochemistry, makes it a valuable synthon for creating complex, enantiomerically pure molecules. The physical properties of this compound are not merely data points; they are the fundamental parameters that dictate its handling, purification, reaction conditions, and, ultimately, its successful application in the synthesis of high-value targets such as therapeutic agents.[1]
This guide provides a comprehensive overview of the essential physical properties of (S)-(+)-2-Amino-3-methylbutane. Moving beyond a simple recitation of values, this document delves into the causality behind these properties, offers detailed protocols for their verification, and contextualizes their importance for professionals in research and drug development.
Molecular Identity and Stereochemical Origins
The identity and utility of (S)-(+)-2-Amino-3-methylbutane are intrinsically linked to its three-dimensional structure. Possessing a single stereocenter at the C2 position, its specific configuration is crucial for its role in asymmetric synthesis.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 22526-46-1 | [1][2] |
| Molecular Formula | C₅H₁₃N | [1] |
| Molecular Weight | 87.16 g/mol | [1] |
| IUPAC Name | (2S)-3-Methylbutan-2-amine | [2] |
| Synonyms | (S)-(+)-3-Methyl-2-butylamine | [1][2] |
| InChI Key | JOZZAIIGWFLONA-YFKPBYRVSA-N | [3][4] |
The Chiral Precursor: L-Valine
The "(S)" designation in the compound's name is not arbitrary. It is most commonly derived from the naturally occurring and readily available chiral pool amino acid, L-Valine. The stereocenter in L-Valine, which has an (S)-configuration, can be preserved through a straightforward synthetic transformation—typically a reductive amination or a related multi-step sequence that removes the carboxylic acid functionality without inverting the chiral center. This synthetic lineage is the bedrock of the compound's high enantiomeric purity and its trustworthiness as a chiral building block.
Caption: Stereochemical relationship from L-Valine.
Core Physicochemical Properties
The bulk physical properties of (S)-(+)-2-Amino-3-methylbutane dictate its behavior as a chemical reagent and inform decisions regarding reaction setup, purification, and storage.
Table 2: Summary of Physical Properties
| Property | Value | Comments & Implications | Source(s) |
|---|---|---|---|
| Appearance | Colorless Liquid | Facilitates visual inspection for impurities. | [4] |
| Boiling Point | 85 °C (at 760 mmHg) | Relatively low boiling point allows for purification by distillation but requires careful temperature control to prevent loss. | [2] |
| Density | 0.746 g/mL at 20 °C | Less dense than water. Essential for calculations involving mass-to-volume conversions. | [2][3] |
| Flash Point | < 21 °C | Classified as a flammable liquid; necessitates storage and handling away from ignition sources. |[2] |
Expert Analysis: The Influence of Molecular Structure on Physical Properties
The physical properties listed above are a direct consequence of the compound's molecular structure. As a primary amine, the nitrogen atom possesses a lone pair of electrons and is bonded to two hydrogen atoms. This configuration allows for intermolecular hydrogen bonding.[5][6]
-
Boiling Point Causality: While its molecular weight (87.16 g/mol ) is comparable to that of hexane (86.18 g/mol ), its boiling point (85 °C) is significantly higher than hexane's (69 °C). This elevation is a direct result of the energy required to overcome the intermolecular hydrogen bonds between amine molecules, in addition to the standard van der Waals forces.[5] However, these N-H---N bonds are weaker than the O-H---O bonds in alcohols, which explains why its boiling point is lower than that of pentan-1-ol (MW 88.15 g/mol , BP 138 °C).[6]
-
Flammability: The low flash point is characteristic of small, volatile organic molecules and underscores the critical need for appropriate safety measures, such as working in a well-ventilated fume hood and using intrinsically safe equipment.
Optical Properties: The Defining Characteristic
The most critical physical property for the application of this molecule is its optical activity—the ability to rotate the plane of polarized light. The "(+)" designation indicates it is dextrorotatory .
The specific rotation, [α], is a standardized measure of this property and is a fundamental constant for any chiral compound. It is defined by the Biot equation:
[α]λT = α / (l × c)
Where:
-
T is the temperature (in °C).
-
λ is the wavelength of light (typically the Sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration in g/mL (for solutions) or density in g/mL (for neat liquids).
While the precise value for the (S)-enantiomer is reported by suppliers, it is instructive to note that its mirror image, (R)-(-)-2-Amino-3-methylbutane (CAS 34701-33-2), has a reported specific rotation of [α]D -5.5 ± 1° (neat) . By definition, enantiomers have equal and opposite optical rotations. Therefore, the specific rotation for (S)-(+)-2-Amino-3-methylbutane is expected to be +5.5 ± 1° (neat) . Verifying this property is a crucial quality control step to confirm both chemical identity and enantiomeric purity.
Self-Validating Protocol: Determination of Specific Rotation
This protocol ensures trustworthiness by incorporating a system suitability check with a known standard and a blank measurement to zero the instrument.
Objective: To accurately measure the specific rotation of a neat sample of (S)-(+)-2-Amino-3-methylbutane.
Materials:
-
Polarimeter (Sodium D-line, 589 nm)
-
1 dm polarimeter cell
-
(S)-(+)-2-Amino-3-methylbutane (high purity sample)
-
Calibrated thermometer
-
Syringes and appropriate personal protective equipment (PPE).
Methodology:
-
Instrument Preparation & System Suitability:
-
Turn on the polarimeter and allow the sodium lamp to warm up for at least 15-20 minutes until the light output is stable.
-
Set the temperature control to 20 °C.
-
Trustworthiness Check: If available, run a certified quartz plate or a known standard solution (e.g., sucrose) to verify the instrument is performing within specifications.
-
-
Zeroing the Instrument:
-
Ensure the polarimeter cell is clean and dry.
-
Place the empty, clean cell in the polarimeter.
-
Take a "blank" reading. This value should be at or very near 0.000°. If not, use the instrument's zeroing function.
-
-
Sample Loading:
-
Safety First: Perform this step in a fume hood, wearing gloves and safety glasses, as the compound is flammable and corrosive.
-
Carefully fill the polarimeter cell with the neat (S)-(+)-2-Amino-3-methylbutane liquid using a syringe.
-
Ensure no air bubbles are present in the light path. Tilt the cell to move any bubbles into the bubble trap.
-
-
Measurement:
-
Place the filled cell into the polarimeter.
-
Allow the sample temperature to equilibrate to 20 °C, as monitored by the instrument's temperature probe.
-
Take at least five separate readings and record them. The instrument should provide a stable reading.
-
-
Calculation and Reporting:
-
Calculate the average of the observed rotations (α).
-
The path length (l) is 1.0 dm.
-
The concentration term (c) is the density of the neat liquid at 20 °C, which is 0.746 g/mL.
-
Calculate the specific rotation: [α]D20 = (Average α) / (1.0 dm × 0.746 g/mL) .
-
The result should be reported as degrees, for example, "+5.5°".
-
Solubility Profile
The solubility of a starting material is critical for selecting appropriate reaction solvents, purification methods (extraction, crystallization), and formulation. As a small polar molecule, (S)-(+)-2-Amino-3-methylbutane exhibits a predictable solubility pattern.
Table 3: Solubility Data
| Solvent | Type | Expected Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | Soluble (60 g/L for (R)-enantiomer) | The amine group can form strong hydrogen bonds with water molecules.[7] |
| Methanol, Ethanol | Polar Protic | Miscible | Short-chain alcohols are similar in polarity and can act as both hydrogen bond donors and acceptors. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | The dipole moment of DCM can solvate the polar amine. |
| Ethyl Acetate | Moderately Polar | Soluble | Can act as a hydrogen bond acceptor. |
| Hexane, Toluene | Nonpolar | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents cannot effectively solvate the polar N-H bonds and the amine lone pair. |
Expertise Insight: The solubility in water is a key feature. Because it is a base, its solubility is pH-dependent. In acidic aqueous solutions (pH < 9), it will be protonated to form the corresponding ammonium salt, which is significantly more water-soluble. This property is routinely exploited in extractive workups: the amine can be extracted from an organic layer into an acidic aqueous layer, leaving non-basic impurities behind. The free amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of (S)-(+)-2-Amino-3-methylbutane requires a suite of analytical techniques. The combination of these methods provides a self-validating system for quality control.
Caption: Logical workflow for analytical characterization.
Predicted Spectroscopic Data
Note: Experimental spectra are available from select suppliers for the specified CAS number.[8] The following predictions are based on fundamental principles and are consistent with such data.
Table 4: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -CH ₃ (on C2) | ~1.0 - 1.1 | Doublet (d) | 3H | Coupled to the adjacent C2-H proton. |
| -CH (CH ₃)₂ | ~0.8 - 0.9 | Doublet (d) | 6H | Two equivalent methyl groups coupled to the C3-H proton. |
| -NH ₂ | ~1.2 - 1.5 | Broad Singlet (br s) | 2H | Labile protons, typically broad. Chemical shift is concentration-dependent. |
| -CH (NH₂) | ~2.6 - 2.8 | Multiplet (m) | 1H | Coupled to both the C2-CH₃ protons and the C3-H proton. |
| -CH (CH₃)₂ | ~1.6 - 1.8 | Multiplet (m) | 1H | Coupled to the six protons of the two isopropyl methyl groups and the C2-H proton. |
Table 5: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C H₃ (on C2) | ~20 - 25 | Standard alkyl methyl carbon. |
| C H(CH₃)₂ | ~18 - 22 | Isopropyl methyl carbons (equivalent). |
| C H(NH₂) | ~50 - 55 | Carbon attached to the electron-withdrawing amine group is deshielded. |
| C H(CH₃)₂ | ~30 - 35 | Isopropyl methine carbon. |
Table 6: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Feature | Predicted Value / m/z | Rationale |
|---|---|---|---|
| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary amine. |
| N-H Bend | 1590-1650 cm⁻¹ | Scissoring vibration of the -NH₂ group. | |
| C-H Stretch | 2850-2975 cm⁻¹ | Aliphatic C-H bonds. | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | 87 | Corresponds to the molecular weight. As a monoamine, it will have an odd nominal mass. |
| Base Peak | 44 ([CH(CH₃)NH₂]⁺) | Alpha-cleavage is the predominant fragmentation pathway for amines. The most stable carbocation is formed by cleavage of the isopropyl group, which is the largest substituent. |
| | Other Fragments | 72 ([M-CH₃]⁺) | Loss of a methyl radical. |
Safety and Handling
The physical properties of (S)-(+)-2-Amino-3-methylbutane—specifically its flammability, volatility, and corrosivity—mandate strict safety protocols.
Table 7: GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
| 🔥 | H225 | Highly flammable liquid and vapor. |
| corrosive | H314 | Causes severe skin burns and eye damage. |
| ❗ | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| environment | H411 | Toxic to aquatic life with long lasting effects. |
Source:[8]
Procedural Recommendations:
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a designated flammable liquids cabinet.[2] The compound should be stored away from heat, sparks, and open flames.[8]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Avoid release to the environment.[8]
Relevance and Application in Drug Development
The physical properties detailed in this guide are paramount in the context of drug development. The chirality, confirmed by polarimetry, is the most important feature. Biological systems are chiral, and often only one enantiomer of a drug molecule will have the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[7]
The use of an enantiomerically pure starting material like (S)-(+)-2-Amino-3-methylbutane, whose purity can be validated through the methods described herein, is a foundational principle of modern pharmaceutical synthesis. It allows for the direct and efficient construction of single-enantiomer active pharmaceutical ingredients (APIs), simplifying downstream processing and eliminating the need for costly chiral separations of the final product.
References
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iChemical. (n.d.). (S)-(+)-2-Amino-3-methylbutane, CAS No. 22526-46-1. Retrieved January 20, 2026, from [Link]
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Stenutz. (n.d.). (S)-(+)-2-amino-3-methylbutane. Retrieved January 20, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031526). Retrieved January 20, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025, August 10). The Significance of Chirality in Drug Design and Development. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved January 20, 2026, from [Link]
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Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties. Retrieved January 20, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2,3-trimethylbutane. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). Valine. Retrieved January 20, 2026, from [Link]
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